molecular formula C25H24N4O4S B12113241 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12113241
M. Wt: 476.5 g/mol
InChI Key: JSCVOJCWZRNRRV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core fused with a pyrazole-carboxamide moiety and substituted with a furan-2-ylmethyl carbamoyl group and a 2-hydroxy-5-methylphenyl residue. The presence of the tetrahydrobenzothiophene scaffold, combined with pyrazole and furan substituents, may confer unique pharmacokinetic properties, such as enhanced solubility or target binding affinity .

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-14-8-9-20(30)17(11-14)18-12-19(29-28-18)23(31)27-25-22(16-6-2-3-7-21(16)34-25)24(32)26-13-15-5-4-10-33-15/h4-5,8-12,30H,2-3,6-7,13H2,1H3,(H,26,32)(H,27,31)(H,28,29)

InChI Key

JSCVOJCWZRNRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Furan-2-ylmethyl Carbamoyl Intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions to form the furan-2-ylmethyl carbamoyl intermediate.

    Synthesis of the Tetrahydro-1-benzothiophene Core: The tetrahydro-1-benzothiophene core can be synthesized via a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent.

    Coupling of the Intermediates: The furan-2-ylmethyl carbamoyl intermediate is then coupled with the tetrahydro-1-benzothiophene core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction involving a suitable hydrazine derivative and the coupled intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amine derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its diverse functional groups, which may interact with various biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzothiophene-pyrazole hybrids. Key structural analogues include:

Compound Name Molecular Formula Key Structural Differences Bioactivity Highlights
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide C25H24N4O4S Cyclopenta[b]thiophene ring (vs. tetrahydrobenzothiophene); 4,5-dimethylphenyl substituent Enhanced lipophilicity; kinase inhibition
N-(2-Furylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C23H25N3O6S Trimethoxybenzoyl group (vs. hydroxy-methylphenyl); no pyrazole moiety Antiproliferative activity in cancer cells
5-(5-Chloro-2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide C25H18ClN3O4 Benzofuran core (vs. benzothiophene); chlorinated phenyl group Antimicrobial and anti-inflammatory effects

Key Findings from Comparative Studies

Bioactivity Clustering :
Compounds with benzothiophene or benzofuran cores and pyrazole-carboxamide substituents cluster together in bioactivity profiles, suggesting shared mechanisms such as kinase or protease inhibition . For example, the Tanimoto coefficient-based similarity analysis (using MACCS fingerprints) indicated that analogues with >70% structural similarity exhibit overlapping protein target interactions, particularly in pathways involving MAPK or PI3K-Akt signaling .

Furan vs. Benzofuran: Furan-2-ylmethyl carbamoyl groups exhibit lower metabolic stability than benzofuran derivatives due to susceptibility to oxidative degradation, as observed in microsomal assays .

Computational Insights :

  • QSAR models predict that the tetrahydrobenzothiophene core contributes to higher binding affinity for ATP-binding pockets in kinases compared to cyclopenta[b]thiophene or benzofuran analogues .
  • Molecular dynamics simulations highlight that the hydroxy-methylphenyl group stabilizes interactions with hydrophobic residues in target proteins, reducing off-target effects .

Experimental Data

  • NMR Profiling : Comparative 1H/13C NMR studies of benzothiophene-pyrazole hybrids reveal that chemical shifts in the hydroxyaryl region (δ 6.5–7.5 ppm) correlate with bioactivity. For instance, downfield shifts in the target compound’s hydroxy-methylphenyl protons (δ 7.2 ppm) suggest stronger hydrogen bonding compared to dimethylphenyl analogues (δ 6.8 ppm) .
  • Mass Spectrometry : Molecular networking (MS/MS-based cosine scores >0.85) groups the target compound with furan-containing derivatives, distinguishing it from benzofuran or chlorophenyl analogues .

Biological Activity

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a furan moiety and a benzothiophene system, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic uses.

Chemical Structure

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C20H22N4O3S
Molecular Weight 398.48 g/mol
IUPAC Name This compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on different enzyme pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing the furan moiety exhibit significant antimicrobial properties. For instance, furan-based compounds have been evaluated against Mycobacterium tuberculosis and other bacterial strains, demonstrating varying degrees of inhibition. The specific compound has not been extensively studied in this context but shares structural similarities with known antimicrobial agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown moderate inhibition against these enzymes, suggesting that the target compound may exhibit comparable activity .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various furan derivatives against Mycobacterium tuberculosis H37Rv. The results indicated that certain modifications to the furan ring significantly enhanced antibacterial activity. The compound's structural features could be optimized to improve efficacy against resistant strains .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, compounds similar to the target were screened for their ability to inhibit AChE and BuChE. The findings revealed that some derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, indicating promising potential for treating cognitive disorders .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interactions between the furan and benzothiophene moieties play a crucial role in binding to target proteins involved in disease processes.

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